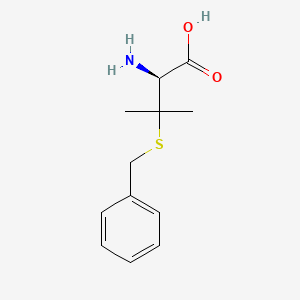

S-Benzyl-D-penicillamine

Description

Historical Context of Penicillamine (B1679230) Derivatives Research

The story of penicillamine research begins with its initial identification as a degradation product of penicillin. researchgate.net Penicillamine itself is a trifunctional, non-proteinogenic amino acid, structurally analogous to cysteine but with two methyl groups replacing the hydrogens on the β-carbon. researchgate.netrsc.org Early clinical research, dating back to 1955, established the D-enantiomer, D-penicillamine, as an effective chelating agent for the treatment of Wilson's disease, a disorder of copper metabolism. drugbank.comsci-hub.se

Throughout the latter half of the 20th century, the therapeutic applications of D-penicillamine expanded, with investigations into its use for conditions such as rheumatoid arthritis, cystinuria, and even primary sclerosing cholangitis, owing to its immunomodulatory and copper-reducing capabilities. drugbank.comnih.govnih.govnih.gov However, the high reactivity of its free thiol (sulfhydryl) group, while central to its therapeutic action, also presented challenges. researchgate.net This led researchers to explore the synthesis of penicillamine derivatives to modulate its properties, improve stability, and facilitate its use as a building block in more complex chemical syntheses. nih.gov The development of these derivatives, including S-Benzyl-D-penicillamine, marks a significant progression in the field, moving from the study of a single therapeutic agent to the utilization of its core structure in broader chemical and pharmaceutical research.

Significance of S-Benzyl Modification in Thiol Amino Acid Chemistry

In the realm of thiol-containing amino acids like cysteine and penicillamine, the sulfhydryl (-SH) group is a focal point of reactivity. researchgate.net While this reactivity is essential for many biological functions and chemical reactions, it can also be a source of complications in multi-step chemical syntheses, leading to undesired side reactions such as the formation of disulfide bridges. researchgate.netgoogle.com To overcome this, chemists employ "protecting groups" to temporarily block the thiol group, rendering it inert while other parts of the molecule are modified.

The S-benzyl modification represents a classic and effective strategy for thiol protection. researchgate.net By reacting D-penicillamine with benzyl (B1604629) chloride, the hydrogen of the thiol group is replaced with a benzyl group, forming a stable thioether linkage. chemicalbook.comresearchgate.net This S-benzylation serves several crucial functions:

Prevents Oxidation: It protects the reactive thiol from oxidizing and forming disulfide bonds.

Enhances Stability: The resulting compound, this compound, is more stable, making it easier to handle and incorporate into synthetic pathways. chemimpex.com

Enables Selective Chemistry: With the thiol group protected, chemical reactions can be directed specifically to the amino or carboxyl groups of the penicillamine backbone. chemimpex.com

The benzyl group is considered a robust protecting group but can be removed under specific chemical conditions, a process known as deprotection, to reveal the free thiol at a desired stage in a synthesis. umich.edu This strategic use of the S-benzyl modification is fundamental in peptide chemistry and the synthesis of complex organic molecules, allowing for the precise construction of target structures. researchgate.netnih.gov

Overview of Research Trajectories for this compound

The unique properties of this compound have positioned it as a valuable tool in several key areas of academic and industrial research. Its application is not as a direct therapeutic agent but primarily as a protected intermediate and a molecular building block.

Peptide Synthesis: A major application is in the synthesis of peptides. The protected version, often in the form of Fmoc-S-benzyl-D-penicillamine, is used as a building block in solid-phase peptide synthesis. chemimpex.comumich.edu This allows for the incorporation of the penicillamine structure into peptide chains, which is of interest for creating novel peptide-based therapeutics and research tools. The bulky dimethyl groups of the penicillamine backbone can impart specific conformational constraints on the resulting peptide.

Drug Development and Medicinal Chemistry: this compound serves as a key starting material or intermediate in the synthesis of new pharmaceutical compounds. chemimpex.comchemimpex.com Researchers explore its use in developing novel agents where the penicillamine scaffold is desired, potentially for applications related to its parent compound's roles in chelation or anti-inflammatory research. chemimpex.com Its antioxidant properties are also a subject of study for developing supplements aimed at reducing oxidative stress. chemimpex.com

Biochemical and Structural Studies: The compound is utilized in biochemical assays to investigate protein interactions and enzyme inhibition, contributing to a deeper understanding of cellular mechanisms and metabolic pathways. chemimpex.com Furthermore, the synthesis of this compound and its derivatives provides material for structural analysis, such as X-ray crystallography, which helps elucidate the three-dimensional shapes and bonding characteristics of these molecules, as seen in studies on the related S,N-dibenzyl-d-penicillamine. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(benzylsulfanyl)-3-methylbutanoic acid | sigmaaldrich.com |

| Alternate Name | 3-(benzylthio)valine | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₇NO₂S | sigmaaldrich.com |

| Molecular Weight | 239.33 g/mol | - |

| Melting Point | 190-194 °C | sigmaaldrich.com |

| CAS Number | 54536-38-8 | sigmaaldrich.com |

| Purity | ≥ 98% | sigmaaldrich.com |

| Appearance | White Powder | nih.gov |

Table 2: Key Research Applications of this compound This interactive table outlines the main research areas where this compound is utilized.

| Research Area | Significance and Role of this compound | Source(s) |

| Peptide Synthesis | Serves as a thiol-protected amino acid building block (often as an Fmoc derivative) for creating complex peptides with specific structural constraints. | chemimpex.comumich.edu |

| Drug Development | Used as a stable intermediate in the synthesis of novel pharmaceutical candidates, particularly those targeting pathways related to heavy metal toxicity or inflammation. | chemimpex.comchemimpex.com |

| Biochemical Assays | Employed to study enzyme inhibition and protein-protein interactions, providing insights into biological and disease pathways. | chemimpex.com |

| Antioxidant Research | Investigated for its potential antioxidant properties, which could inform the development of agents to combat oxidative stress. | chemimpex.com |

| Chemical Synthesis | Acts as a versatile precursor for creating other D-penicillamine derivatives and complex molecules due to its protected and stable nature. | nih.govchemicalbook.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

(2S)-2-amino-3-benzylsulfanyl-3-methylbutanoic acid |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

YPZAXRYHYTVHPA-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=CC=C1 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for S-Benzyl-D-penicillamine Synthesis

The synthesis of this compound can be broadly categorized into two main approaches: the direct modification of D-penicillamine precursors and the construction of the molecule from simpler, achiral starting materials, known as de novo synthesis.

Synthesis from D-Penicillamine Precursors

The most direct and commonly employed method for the synthesis of this compound involves the reaction of D-penicillamine with benzyl (B1604629) chloride. This reaction proceeds via an SN2 mechanism, where the nucleophilic thiol group of D-penicillamine attacks the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

A laboratory procedure involves stirring a mixture of D-penicillamine, sodium hydroxide, and benzyl chloride in a 1:3:3 molar ratio in water, typically in an ice bath, overnight. Neutralization with a strong acid, such as hydrochloric acid, precipitates the this compound product. nih.gov

Reaction Scheme:

| Reactant | Molar Ratio | Solvent | Conditions |

| D-Penicillamine | 1 | Water | Ice bath, overnight |

| Sodium Hydroxide | 3 | ||

| Benzyl Chloride | 3 |

De novo Synthetic Routes to this compound and Related Intermediates

De novo synthesis offers an alternative approach to construct the this compound backbone from simpler, more readily available starting materials. One notable industrial method for the synthesis of D-penicillamine, which can be adapted for its S-benzylated counterpart, is the Asinger reaction. researchgate.net This multi-component reaction typically involves an α-haloaldehyde or ketone, a sulfur source (like sodium hydrosulfide), and ammonia (B1221849) to form a thiazoline (B8809763) intermediate. This intermediate can then be hydrolyzed to yield the desired amino acid.

For the synthesis of this compound, a modification of this route could involve the use of an appropriate benzylated sulfur nucleophile or the benzylation of a thiazoline intermediate before hydrolysis.

Another conceptual de novo approach involves the degradation of penicillins. chemicalbook.com For instance, cleavage of the β-lactam ring of penicillin G (benzylpenicillin) can yield intermediates that, through a series of chemical transformations, can be converted to D-penicillamine. google.com Introducing the S-benzyl group at an appropriate stage of this degradation pathway presents a viable synthetic strategy.

Derivatization of this compound

The presence of the S-benzyl protecting group allows for selective chemical modifications at the amino and carboxyl functional groups of D-penicillamine.

N-Acylation Reactions

The primary amino group of this compound readily undergoes acylation reactions to form amides. This is a common strategy in peptide synthesis and for the introduction of various functionalities.

N-Formylation: The amino group can be formylated, for example, in the synthesis of deuterated S-Benzyl-D,L-penicillamine analogs. nih.gov

Boc Protection: The introduction of a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide chemistry to protect the amine terminus. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) in the presence of a base. nih.gov

These N-acylated derivatives are crucial intermediates in the solid-phase synthesis of peptides containing penicillamine (B1679230) residues.

Transformations at Other Functional Groups

Beyond N-acylation, the other functional groups of this compound can also be transformed.

Esterification: The carboxylic acid group can be esterified to enhance the lipophilicity of the molecule. For instance, D-penicillamine has been esterified with various alcohols, including benzyl alcohol, in the presence of thionyl chloride to form the corresponding ester hydrochlorides. google.com This reaction is also applicable to this compound.

Amide Bond Formation: The carboxyl group can be activated and coupled with amines to form amides. Standard peptide coupling reagents such as benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can be used to facilitate this transformation. researchgate.net

N-Alkylation: Under certain conditions, the amino group can undergo further alkylation. In one instance, the accidental formation of S,N-dibenzyl-d-penicillamine was observed during the synthesis of this compound, indicating that the amino group can also be benzylated. nih.gov

Deprotection and Cleavage of the S-Benzyl Group

The removal of the S-benzyl protecting group is a critical step to liberate the free thiol functionality of the penicillamine residue, which is often required for its biological activity or for further chemical manipulation.

Several methods are available for the cleavage of the S-benzyl group, with the choice of method depending on the sensitivity of other functional groups present in the molecule.

Catalytic Hydrogenation: This is a common and mild method for debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.

Sodium in Liquid Ammonia: A powerful reducing system that can effectively cleave the S-benzyl bond.

Acid-catalyzed Cleavage: Strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), often in the presence of a scavenger like anisole, are used, particularly in the final deprotection step of solid-phase peptide synthesis. nih.gov

Table of Deprotection Methods for S-Benzyl Group

| Method | Reagents | Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Mild, atmospheric pressure |

| Dissolving Metal Reduction | Na, liquid NH₃ | Low temperature |

| Acidolysis | Anhydrous HF, Anisole | Strong acid, often used in peptide synthesis |

Chemical Strategies for Benzyl Group Removal

One of the most established methods for the debenzylation of S-benzyl protected amino acids is the use of sodium in liquid ammonia . This powerful reducing system effectively cleaves the S-benzyl bond to yield the free thiol. The reaction is typically rapid and efficient; however, it requires specialized equipment to handle liquid ammonia and sodium metal, and careful control of the reaction conditions is necessary to avoid over-reduction or other side reactions.

Catalytic hydrogenolysis represents another widely employed strategy for S-benzyl group removal. This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The efficiency of the hydrogenolysis can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. While generally a clean and effective method, a significant drawback of catalytic hydrogenolysis in sulfur-containing compounds is the potential for catalyst poisoning by the sulfur atom, which can reduce the catalyst's activity and necessitate higher catalyst loadings or longer reaction times. Furthermore, under harsh conditions, there is a risk of complete desulfurization, where the entire thiol group is removed from the molecule, leading to the formation of D-valine. The use of Raney nickel as a catalyst, for instance, is known to promote desulfurization. nih.govnih.gov

More recently, visible-light-mediated photocatalysis has emerged as a mild and selective method for the cleavage of C-S bonds in benzylic thioethers. nih.govnih.govunipr.it This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process, leading to the fragmentation of the thioether. This method offers the advantage of mild reaction conditions and high functional group tolerance, potentially avoiding the harsh reagents or conditions associated with classical methods. nih.govnih.gov

| Method | Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium in Liquid Ammonia | Sodium metal, Liquid ammonia | Low temperature (-78 °C to -33 °C) | Powerful and rapid reduction | Requires specialized equipment, potential for over-reduction |

| Catalytic Hydrogenolysis | H₂, Pd/C, PtO₂, etc. | Room temperature to elevated temperatures, atmospheric to high pressure | Clean reaction with volatile byproducts | Catalyst poisoning by sulfur, potential for desulfurization |

| Visible-Light Photocatalysis | Photocatalyst (e.g., organic dyes, iridium complexes), Light source | Room temperature, inert atmosphere | Mild conditions, high functional group tolerance | Requires specialized photochemical equipment, catalyst may be expensive |

Regioselectivity and Yield Optimization

The synthesis of this compound from D-penicillamine and a benzylating agent, such as benzyl bromide or benzyl chloride, presents a challenge in terms of regioselectivity. D-penicillamine possesses two primary nucleophilic sites: the thiol group (-SH) and the amino group (-NH₂). The relative nucleophilicity of these groups can be influenced by the reaction conditions, particularly the pH of the solution.

In general, the thiol group is a stronger nucleophile than the amino group under neutral or acidic conditions. However, under basic conditions, the amino group is deprotonated and its nucleophilicity increases. To achieve selective S-benzylation, the reaction is typically carried out under conditions that favor the nucleophilic attack from the sulfur atom. This is often achieved by carefully controlling the pH of the reaction mixture. By maintaining a slightly alkaline pH, the thiol group can be deprotonated to the more nucleophilic thiolate anion, while a significant portion of the amino group remains protonated, thus reducing its nucleophilicity.

The choice of base, solvent, and temperature also plays a crucial role in optimizing the yield and regioselectivity of the S-benzylation reaction. Common strategies to improve the yield include using a slight excess of the benzylating agent and ensuring efficient stirring to promote mass transfer. However, a large excess of the alkylating agent should be avoided as it can lead to the formation of the N,S-dibenzylated product.

| Factor | Effect on Regioselectivity (S- vs. N-alkylation) | Effect on Yield | Optimization Strategy |

|---|---|---|---|

| pH | Crucial for controlling the ionization state of the thiol and amino groups. Slightly alkaline pH favors S-alkylation. | Optimal pH is necessary for maximizing the concentration of the reactive thiolate species. | Careful addition of a base (e.g., NaOH, NaHCO₃) to maintain the desired pH range. |

| Solvent | Can influence the solubility of reactants and the solvation of nucleophiles. | A solvent that dissolves both D-penicillamine and the benzylating agent is essential. | Aqueous or mixed aqueous-organic solvent systems are commonly used. |

| Temperature | Higher temperatures can increase the rate of both S- and N-alkylation, potentially reducing selectivity. | Moderate temperatures are generally preferred to balance reaction rate and selectivity. | Running the reaction at or slightly above room temperature, with monitoring. |

| Stoichiometry | Excess benzylating agent can lead to N-alkylation after the initial S-alkylation. | A slight excess of the benzylating agent can help drive the reaction to completion. | Using a controlled molar ratio of benzylating agent to D-penicillamine (e.g., 1.1:1). |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation and conformational analysis of S-Benzyl-D-penicillamine and its derivatives. These methods provide insights into the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. In the study of this compound and its derivatives, ¹H-NMR provides specific chemical shift values that are characteristic of the protons in different chemical environments within the molecule.

For instance, the ¹H-NMR spectrum of N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine, a derivative of S-benzyl-penicillamine, has been reported in DMSO-d₆. The spectrum shows a singlet at δ 3.28 ppm corresponding to the α-proton (α-CH), and a singlet at δ 3.79 ppm for the two protons of the benzyl (B1604629) group's methylene bridge (C₆H₅CH ₂). The six protons of the phenyl group (C₆H ₅) and the formyl proton (CHO) appear as a multiplet between δ 7.2 and 7.42 ppm, while the amine proton (NH) is observed as a broad singlet at δ 7.52 ppm umich.edu. These assignments are crucial for confirming the successful synthesis and purity of the compound.

Further studies on related penicillamine (B1679230) derivatives, such as ruthenium(III) complexes, also utilize ¹H-NMR to confirm ligand binding. In the spectrum of a Ru(III)-penicillamine complex, the peak assigned to CH₃ protons at 1.47 ppm shows a slight shift upon complexation. A notable reduction in the intensity of a sharp peak at 1.2 ppm in the complex's spectrum indicates the binding of the sulfhydryl group to the metal ion orientjchem.org.

Below is a table summarizing the ¹H-NMR chemical shifts for a derivative of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| α-CH | 3.28 | Singlet | DMSO-d₆ |

| C₆H₅CH ₂ | 3.79 | Singlet | DMSO-d₆ |

| C₆H ₅- and CHO | 7.2-7.42 | Multiplet | DMSO-d₆ |

| NH | 7.52 | Broad Singlet | DMSO-d₆ |

| Data for N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine umich.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of penicillamine shows a characteristic stretch band for the sulfhydryl group (-SH) at 2519 cm⁻¹ orientjchem.org. A medium intensity band corresponding to the amino group (NH₂) appears at 3236 cm⁻¹ orientjchem.org. Upon S-benzylation, the characteristic -SH stretching band would be absent, and new bands corresponding to the aromatic C-H and C=C bonds of the benzyl group would appear.

Studies using Infrared Multiple Photon Dissociation (IRMPD) spectroscopy have been employed to distinguish between enantiomers of penicillamine when complexed with a chiral host like β-cyclodextrin. These spectra show characteristic vibrations that can differentiate the two enantiomers, with common peaks found at 3000–3100 cm⁻¹ and 3520 cm⁻¹, and featured peaks around 2900 cm⁻¹ and 3400 cm⁻¹ researchgate.netnih.gov. The featured vibrational peaks are attributed to specific intermolecular hydrogen bonds, such as N-H⋯O and O-H⋯O researchgate.netnih.gov.

The table below lists key IR absorption bands for the parent compound, D-penicillamine.

| Functional Group | Wavenumber (cm⁻¹) |

| Sulfhydryl (-SH) stretch | 2519 |

| Amino (NH₂) stretch | 3236 |

| Data for D-penicillamine orientjchem.org |

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for identifying its metabolites. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.

The metabolism of D-penicillamine has been shown to produce several related compounds in vivo. Identified metabolites include S-methyl-D-penicillamine, cysteine-penicillamine disulfide, and penicillamine disulfide nih.gov. A liquid chromatography-tandem mass spectrometric (LC/MS/MS) method has been developed to measure plasma levels of D-penicillamine, which was found to exist in both monomeric and dimeric forms researchgate.net. This suggests that this compound could undergo metabolic processes such as S-demethylation (if methylated) or, more likely, cleavage of the S-benzyl bond followed by disulfide formation with endogenous thiols like cysteine or homocysteine. The resulting metabolites could be identified by their unique mass-to-charge ratios using MS.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While the parent compound, penicillamine, exhibits a maximum absorbance at 215 nm in an aqueous solution, the introduction of the benzyl group in this compound would be expected to significantly alter its UV-Vis spectrum orientjchem.org. The phenyl ring of the benzyl group is a chromophore that absorbs in the UV region, typically showing characteristic absorption bands around 250-270 nm. The presence of these bands would serve as a key indicator of the S-benzyl moiety.

X-ray Crystallography Studies of this compound Derivatives

The analysis revealed that the asymmetric unit of the crystal contains two independent organic molecules and two water molecules. Both organic molecules exist in a zwitterionic form. The structure is stabilized by intramolecular N—H⋯S hydrogen bonds and intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which link the organic and water molecules into a tape-like structure nih.gov.

The crystal data and structure refinement details for S,N-dibenzyl-d-penicillamine monohydrate are summarized in the table below.

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₉H₂₃NO₂S·H₂O |

| Molar Mass | 347.46 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 19.930 (2), 6.2500 (7), 30.645 (4) |

| β (°) | 98.715 (7) |

| Volume (ų) | 3773.2 (8) |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Measured reflections | 15147 |

| Independent reflections | 7694 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.093 |

| Goodness-of-fit (S) | 1.06 |

| Data for S,N-dibenzyl-d-penicillamine monohydrate nih.gov |

Intermolecular Interactions and Crystal Packing Analysis

Specifically, N—H⋯O and O—H⋯O hydrogen bonds are the primary interactions that define the crystal packing nih.gov. These interactions result in the formation of a tape-like structure that extends along the b-axis of the crystal nih.gov. The presence of water molecules in the crystal lattice is crucial for bridging the organic molecules through these hydrogen bonds.

In the asymmetric unit of S,N-dibenzyl-d-penicillamine monohydrate, there are two independent organic molecules and two water molecules. A notable feature is that both organic molecules exist in a zwitterionic form, where the carboxyl group is deprotonated (COO⁻) and the amino group is protonated (NH₂⁺). This zwitterionic nature significantly influences the hydrogen bonding patterns. Furthermore, an intramolecular N—H⋯S hydrogen bond is observed, which contributes to the conformational stability of the molecule in the solid state nih.gov.

The crystal packing is further characterized by the spatial arrangement of the benzyl groups. The dihedral angles between the planes of the aromatic rings in the two independent molecules are 86.84 (10)° and 88.77 (11)°, indicating a nearly perpendicular orientation of the benzyl groups relative to each other within the crystal structure nih.gov.

| Crystal Data for S,N-dibenzyl-d-penicillamine monohydrate nih.gov | |

| Chemical Formula | C₁₉H₂₃NO₂S·H₂O |

| Molecular Weight | 347.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 19.930 (2) |

| b (Å) | 6.2500 (7) |

| c (Å) | 30.645 (4) |

| β (°) | 98.715 (7) |

| Volume (ų) | 3773.2 (8) |

| Z | 8 |

| Hydrogen Bond Geometry for S,N-dibenzyl-d-penicillamine monohydrate (Å, °) nih.gov | ||||

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N1—H1A⋯O5 | 0.88 | 2.01 | 2.852(3) | 160 |

| N1—H1B⋯S1 | 0.88 | 2.59 | 3.298(2) | 139 |

| N2—H2A⋯O6 | 0.88 | 1.95 | 2.802(3) | 163 |

| N2—H2B⋯S2 | 0.88 | 2.65 | 3.336(2) | 136 |

| O5—H47⋯O2 | 0.81(3) | 1.97(3) | 2.781(3) | 172(4) |

| O5—H48⋯O1 | 0.80(4) | 2.03(4) | 2.824(3) | 173(3) |

| O6—H49⋯O3 | 0.81(4) | 2.13(4) | 2.927(3) | 171(3) |

| O6—H50⋯O1 | 0.81(3) | 2.03(4) | 2.825(3) | 169(4) |

Conformational Studies

Specific experimental studies on the solution-phase conformation of this compound are not detailed in the available literature. However, the conformational landscape of flexible molecules like this compound in solution is typically characterized by a dynamic equilibrium of multiple conformers. The preferred conformations are determined by a delicate balance of steric and electronic effects, as well as interactions with the solvent.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating solution-phase conformations. By measuring parameters like nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the relative orientations of different parts of the molecule and the populations of various conformers.

For this compound, key conformational flexibility would arise from the rotation around the Cα-Cβ, Cβ-S, and S-CH₂ bonds. The bulky benzyl and gem-dimethyl groups are expected to impose significant steric constraints, thereby limiting the accessible conformational space. In polar solvents, the molecule is likely to exist in a zwitterionic form, similar to its parent amino acid, D-penicillamine, which would influence its conformational preferences through intramolecular electrostatic interactions and hydrogen bonding with the solvent.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, can complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion.

As previously mentioned, a crystal structure for this compound is not available. However, the solid-state conformation of the related S,N-dibenzyl-d-penicillamine molecule, as determined by single-crystal X-ray diffraction, reveals a specific, locked conformation nih.gov.

The conformation of the side chain, including the orientation of the benzyl group, is fixed within the crystal lattice. The specific torsion angles defining the backbone and side-chain conformation are determined by the intricate network of intermolecular hydrogen bonds and van der Waals interactions within the crystal. It is reasonable to infer that this compound would also adopt a specific, low-energy conformation in the solid state, likely influenced by similar intermolecular forces, should a crystalline form be analyzed.

Stereochemical Investigations

Enantiomeric Purity and Chiral Resolution for S-Benzyl-D-penicillamine and its Intermediates

The therapeutic and chemical applications of penicillamine (B1679230) enantiomers often differ significantly, making the control of enantiomeric purity a crucial step in its synthesis and use. This compound frequently serves as a key intermediate in the preparation of enantiomerically pure D-penicillamine.

Resolution of Racemic S-Benzyl-D,L-penicillamine Intermediates

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a fundamental step in obtaining optically active compounds. For S-Benzyl-D,L-penicillamine, a common and effective method for resolution is the formation of diastereomeric salts. This technique leverages the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

The process involves reacting the racemic S-Benzyl-D,L-penicillamine with a chiral resolving agent, which is an optically pure acid or base. This reaction forms a pair of diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. After separation, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt to remove the resolving agent.

S-benzyl-D,L-penicillamine is a suitable derivative for the resolution of D,L-penicillamine. google.com The formation of diastereomeric salts is noted for having significant differences in solubilities, which is advantageous compared to salts formed with other optically active bases, leading to high yields and purity of both D- and L-penicillamine. google.com Common resolving agents used for racemic acids include chiral amines like brucine, strychnine, and quinine. wikipedia.org Conversely, chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are employed for the resolution of racemic bases. The selection of the appropriate resolving agent is often empirical and crucial for a successful and efficient resolution process. wikipedia.org

For instance, in the broader context of resolving penicillamine derivatives, D,L-3-formyl-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid has been resolved using D-(-)-threo-1-(p-nitrophenyl)-2-amino-propanediol-1,3, resulting in a diastereomeric salt with a specific rotation of +28.2° and a melting point of 188° to 189°C. google.com This example illustrates the principle of using an optically active base to resolve a racemic penicillamine derivative through the formation of diastereomeric salts with distinct physical properties.

Interactive Table: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Used to Resolve |

| Chiral Bases | Brucine, Strychnine, Quinine, 1-Phenylethylamine | Racemic Acids |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases |

Analytical Methods for Enantiomeric Excess Determination

Once a chiral resolution has been performed, it is essential to determine the enantiomeric excess (e.e.) of the resulting this compound. The enantiomeric excess is a measure of the purity of the desired enantiomer over the other. Several analytical techniques are employed for this purpose, with chromatographic methods being particularly prominent.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and quantification of enantiomers. phenomenex.com For penicillamine and its derivatives, HPLC methods often utilize a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

One approach involves the derivatization of the penicillamine enantiomers followed by separation on a standard achiral column. For example, penicillamine stereoisomers have been separated after spirocyclization with ninhydrin, using a copper(II)-L-proline complex as a chiral selector in the mobile phase on a C18 column. nih.gov This method demonstrated good resolution and was capable of detecting small amounts of the L-enantiomer in D-penicillamine samples. nih.gov

Capillary electrophoresis (CE) is another effective technique for the chiral separation of penicillamine enantiomers. This method often involves derivatization of the enantiomers, for instance with 1-chloro-2,4-dinitrobenzene (CDNB), followed by separation using a chiral selector such as a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin) in the running buffer.

These analytical methods are crucial for quality control, ensuring that the resolved this compound meets the required enantiomeric purity for its intended application.

Interactive Table: Analytical Methods for Enantiomeric Excess Determination

| Analytical Method | Principle | Application Example for Penicillamine |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase or chiral mobile phase additive. | Separation of ninhydrin-derivatized penicillamine enantiomers using a copper(II)-L-proline complex as a chiral selector. nih.gov |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | Separation of CDNB-derivatized penicillamine enantiomers using sulfated-β-cyclodextrin as a chiral selector. |

Impact of Stereochemistry on Molecular Interactions and Recognition

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, plays a pivotal role in its interactions with other chiral molecules, such as proteins, enzymes, and receptors in biological systems. nih.gov The distinct spatial orientation of functional groups in enantiomers can lead to significantly different binding affinities and biological activities.

For penicillamine, the D- and L-enantiomers exhibit different physiological responses. This difference in biological activity is a direct consequence of the stereospecific interactions between the enantiomers and their biological targets. Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to these processes.

Studies on the interaction of penicillamine enantiomers with chiral selectors provide insights into the molecular forces driving this recognition. For example, the binding of D- and L-penicillamine to a chiral mono-Schiff base macrocycle has been investigated. The study revealed that the chiral macrocycle with an R-configuration (CR) showed higher enantioselectivity for L-penicillamine, while the S-configured macrocycle (CS) exhibited higher enantioselectivity for D-penicillamine. scielo.br This selective binding is attributed to intermolecular hydrogen bonding involving the chiral NH moiety within the macrocycle. scielo.br

The S-benzyl group in this compound introduces a bulky, hydrophobic moiety that can further influence its molecular interactions. This group can participate in hydrophobic interactions and potentially alter the binding profile of the molecule compared to penicillamine itself. The precise orientation of the benzyl (B1604629) group, dictated by the D-configuration of the penicillamine backbone, will determine how it fits into a chiral binding pocket, thereby influencing the strength and specificity of the interaction. While direct studies on the stereoselective binding of this compound are not extensively documented in the provided search results, the principles of chiral recognition strongly suggest that its interactions with biological macromolecules and other chiral entities will be stereospecific.

Diastereomeric Studies of this compound Derivatives

The synthesis of derivatives of this compound can lead to the formation of diastereomers if a new chiral center is introduced or if the derivative is reacted with another chiral molecule. Diastereomers, having different stereochemical configurations at one or more, but not all, stereocenters, possess distinct physical and chemical properties.

The study of these diastereomers is important for several reasons. In synthetic chemistry, the diastereoselective synthesis of a particular derivative is often a key goal. Understanding the factors that control the formation of one diastereomer over another is crucial for optimizing reaction conditions.

An example of the formation of a diastereomeric derivative can be found in the synthesis of peptides containing S-benzyl-penicillamine. When S-benzyl-D,L-penicillamine is incorporated into a peptide, two diastereomeric peptides are formed. These diastereomers can be separated by techniques such as HPLC. umich.edu The synthesis of deuterium-labeled diastereomeric peptides, [D-Pen²,D-[²H₆]Pen⁵]enkephalin and [D-Pen²,L-[²H₆]Pen⁵]enkephalin, from S-benzyl-D,L-[4,4'-²H₆]penicillamine illustrates this principle. umich.edu The analysis of these separated diastereomers, often by spectroscopic methods like Nuclear Magnetic Resonance (NMR), allows for the assignment of specific signals to each diastereomer, providing valuable structural information. umich.edu

Furthermore, the crystal structure of S,N-dibenzyl-d-penicillamine monohydrate, a derivative of this compound, has been reported. nih.gov In this structure, the asymmetric unit contains two independent organic molecules which are zwitterionic. nih.gov The study of the crystal packing and intermolecular interactions, such as hydrogen bonding, in such diastereomerically pure crystals provides fundamental insights into the solid-state behavior of these molecules. nih.gov

The investigation of diastereomeric derivatives of this compound is therefore essential for understanding their synthesis, purification, and structural characteristics, which in turn informs their potential applications.

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of S-Benzyl-D-penicillamine

The introduction of a benzyl (B1604629) group at the sulfur atom of D-penicillamine significantly alters its properties as a ligand, primarily by modifying the electronic and steric environment of the potential coordination sites.

This compound possesses three potential coordination sites that can interact with metal ions: the amino group (-NH2), the carboxylate group (-COO⁻), and the thioether sulfur atom (-S-).

Amino Group: The nitrogen atom of the amino group has a lone pair of electrons, making it a potential donor site for coordination with a metal ion.

Carboxylate Group: The oxygen atoms of the deprotonated carboxylate group are also effective coordination sites. The carboxylate group can coordinate in a monodentate fashion (using one oxygen atom) or as a bidentate chelating agent (using both oxygen atoms).

Thioether Sulfur Atom: Unlike the thiol group in D-penicillamine which readily deprotonates to form a thiolate, the sulfur in this compound is part of a thioether linkage. The sulfur atom still possesses lone pairs of electrons and can act as a soft donor, particularly for soft metal ions. However, its coordination ability is generally weaker than that of a thiolate.

The coordination mode of this compound will depend on several factors, including the nature of the metal ion, the pH of the solution, and the steric constraints imposed by the bulky S-benzyl group.

The presence of the S-benzyl group has a profound impact on the ligand's coordination behavior compared to D-penicillamine.

Steric Hindrance: The bulky benzyl group can sterically hinder the approach of a metal ion to the sulfur atom and adjacent coordination sites (the amino and carboxylate groups). This steric hindrance can influence the stoichiometry and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or different coordination modes compared to D-penicillamine.

Electronic Effects: The benzyl group, being electron-withdrawing, can slightly reduce the electron-donating ability of the sulfur atom. However, the primary electronic effect is the conversion of the readily ionizable thiol group into a less basic thioether. This prevents the formation of strong metal-thiolate bonds that are characteristic of D-penicillamine complexes with many metal ions.

Blocked Thiol Group: The most significant difference is the blockage of the thiol group. In D-penicillamine, the deprotonated thiol is a primary binding site for many metal ions, especially soft metals. In this compound, this strong binding site is unavailable, which fundamentally alters its chelating properties and the stability of the resulting complexes.

Formation of Metal Complexes with this compound

The formation of stable metal complexes with this compound is contingent on the metal ion's affinity for the available donor atoms (N, O, and S-thioether).

Direct structural characterization of this compound metal complexes is not extensively documented in the literature. However, insights can be gained from related structures. For instance, the crystal structure of a related compound, S,N-dibenzyl-d-penicillamine, has been reported, which provides information about the conformational possibilities of the penicillamine (B1679230) backbone with a benzyl group on the sulfur. nih.gov

To understand the potential complexation behavior, an analogy can be drawn with D-penicillamine's interaction with metal ions like Ruthenium(III). D-penicillamine forms stable complexes with Ru(III), often involving the thiolate sulfur as a key coordination site. In the case of this compound, the coordination to Ru(III) would likely proceed through the amino and carboxylate groups, and potentially the thioether sulfur, though the latter interaction would be weaker. The resulting complex would be expected to have different stability and spectroscopic properties compared to the Ru(III)-D-penicillamine complex due to the absence of the strong Ru-S (thiolate) bond. Spectroscopic studies on Ru(III) anticancer complexes have shown that the coordination environment is crucial for their biological activity, suggesting that derivatives like this compound could modulate this activity. sfu.ca

Due to the steric bulk of the S-benzyl group and the unavailability of the strongly coordinating thiolate group, the stability of this compound complexes is expected to be lower than that of the corresponding D-penicillamine complexes for many metal ions. The stoichiometry of the complexes would likely be influenced by the size and coordination preferences of the metal ion, with 1:1 (metal:ligand) or 1:2 complexes being plausible.

For comparison, the stability constants of D-penicillamine with various metal ions have been studied. The table below presents some of this data to provide a reference for the expected, albeit likely lower, stability of this compound complexes.

| Metal Ion | Log K1 (D-penicillamine) | Log K2 (D-penicillamine) |

|---|---|---|

| Cu(II) | 9.35 | 7.95 |

| Ni(II) | 8.65 | 7.75 |

| Zn(II) | 7.85 | 6.95 |

| Pb(II) | 11.2 | - |

This table is for comparative purposes and shows data for D-penicillamine, not this compound.

Spectroscopic Analysis of this compound Metal Complexes

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques. Although specific spectra for these complexes are not widely published, the expected changes based on the coordination of other amino acid derivatives can be discussed.

Infrared (IR) Spectroscopy: Coordination of a metal ion to the carboxylate group would lead to a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. Similarly, coordination to the amino group would alter the N-H stretching and bending vibrations. Interaction with the thioether sulfur might cause subtle shifts in the C-S stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the coordination sites. Upon complexation, the chemical shifts of protons and carbons near the coordinating atoms (e.g., α-carbon, protons of the amino group, carbons of the carboxylate and benzyl groups) would be expected to change.

UV-Visible Spectroscopy: For transition metal complexes, the formation of coordinate bonds often results in the appearance of d-d electronic transitions or charge-transfer bands in the UV-Visible spectrum. The position and intensity of these bands can provide information about the geometry and electronic structure of the metal complex.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ions in solution, which helps in confirming the stoichiometry of the metal-ligand complexes.

In the absence of direct experimental data for this compound metal complexes, the spectroscopic analysis of D-penicillamine complexes serves as a valuable reference. For instance, studies on D-penicillamine complexes with various metals have utilized these techniques to elucidate their structure and bonding.

Theoretical Insights into Coordination Mechanisms

Theoretical and computational chemistry provides powerful tools to elucidate the intricate mechanisms of metal ion coordination by ligands such as this compound. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related molecules, including D-penicillamine, S-alkylated cysteine derivatives, and other amino acids with thioether functionalities. These studies, primarily employing Density Functional Theory (DFT), offer a foundational understanding of the electronic and structural factors that govern coordination.

The presence of the benzyl group on the sulfur atom of D-penicillamine fundamentally alters its coordination behavior compared to the parent molecule. In D-penicillamine, the deprotonated thiol group is a primary and soft binding site for many metal ions. However, in this compound, this thiol is converted into a thioether. This modification shifts the primary potential coordination sites to the "harder" nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, with the thioether sulfur atom acting as a "softer" secondary binding site.

Theoretical studies on analogous Cu(I)-thioether complexes derived from a chiral cyclic β-amino acid have utilized DFT to analyze their structural and optical properties. semanticscholar.orgnih.gov Such calculations are critical for understanding the nature of the metal-sulfur bond in a thioether context. For this compound, DFT could be used to model the geometry of potential complexes, predict vibrational frequencies, and determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and stability of the coordination compounds.

Computational investigations into the coordination of amino acids highlight the versatility of their binding modes. Thiol-containing amino acids like cysteine and penicillamine are known to act as chelating ligands with three potential coordination sites: the thiol, amino, and carboxyl groups. researchgate.net The combination of hard (amine and carboxylate) and soft (thiolate) Lewis bases allows them to bind to a wide range of metals. researchgate.net In the case of this compound, the thioether sulfur, while less nucleophilic than a thiolate, can still participate in coordination, particularly with soft metal ions.

DFT calculations have been successfully employed to confirm the coordination behavior of the parent molecule, penicillamine. For instance, studies on silver(I) and gold(I) complexes with penicillamine have used DFT to confirm that it acts as an S-donor ligand. researchgate.net While the benzyl group prevents this direct S-donation from a deprotonated thiol, theoretical models for this compound would likely investigate bidentate (N,O-chelation) or tridentate (N,O,S-chelation) coordination modes. The stability and preference for a particular mode would depend on the specific metal ion, its oxidation state, and the steric hindrance imposed by the benzyl group.

A DFT study on S-benzyl-L-cysteine-containing cyclic dipeptides, though focused on self-assembly rather than metal coordination, demonstrates the application of these theoretical methods to molecules containing the S-benzyl-cysteine moiety. nih.gov This underscores the feasibility and relevance of using computational tools like DFT and Hirshfield Surface analysis to understand intermolecular interactions, which are conceptually similar to the ligand-metal interactions in coordination chemistry. nih.gov

The expected coordination mechanisms for this compound, based on theoretical principles derived from related systems, can be summarized in the following table:

| Metal Ion Type | Probable Donor Atoms | Likely Coordination Mode | Theoretical Rationale |

| Hard Metals (e.g., Fe³⁺, Cr³⁺) | Amino (N), Carboxylate (O) | Bidentate (N,O-chelation) | Hard acids prefer to bind to hard bases. The thioether sulfur is a soft donor and less likely to be involved. |

| Borderline Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Amino (N), Carboxylate (O), Thioether (S) | Bidentate (N,O) or Tridentate (N,O,S) | These metals can coordinate with both hard and soft donors. The specific geometry will depend on a balance of electronic and steric factors. DFT can predict the most stable conformation. |

| Soft Metals (e.g., Ag⁺, Au⁺, Hg²⁺) | Thioether (S), possibly with N or O | Monodentate (S-coordination) or Tridentate (N,O,S) | Soft acids have a high affinity for soft bases like the thioether sulfur. Theoretical calculations would be needed to determine if chelation involving the harder N and O donors provides additional stability. |

Mechanistic Studies of Biological Activities Focus on Molecular Interactions

Investigations into Enzyme Interactions

The introduction of the S-benzyl group fundamentally alters the molecule's interaction with enzymes compared to its analog, D-penicillamine. While specific studies on S-Benzyl-D-penicillamine are limited, the well-documented enzymatic interactions of D-penicillamine provide a crucial baseline for understanding the effects of the S-benzyl modification.

D-penicillamine is known to bind to various biomacromolecules. Approximately 80% of D-penicillamine circulates in plasma bound to proteins. mdpi.com Studies have shown that it is taken up by macrophages, where it becomes firmly associated with the cell membrane. capes.gov.br This binding is concentration-dependent and persists over time. capes.gov.br In contrast, its interaction with lymphocytes is more transient, with the compound rapidly entering and diffusing out of the cells. capes.gov.br

The presence of the bulky and hydrophobic S-benzyl group in this compound would likely modify these binding characteristics. The benzyl (B1604629) group could introduce new hydrophobic or steric interactions, potentially altering its affinity for plasma proteins and cell surface receptors. This modification could lead to different distribution profiles within biological systems compared to the more hydrophilic D-penicillamine.

The enzymatic effects of D-penicillamine are diverse and often linked to its free thiol group. biorxiv.org It is known to inhibit certain enzymes through distinct mechanisms. For instance, D-penicillamine inhibits the zinc-containing metalloprotease carboxypeptidase A not by forming a stable complex, but by acting as a "catalytic chelator" that promotes the release of the active-site zinc ion. nih.gov It also acts as a mechanism-based inhibitor of serine palmitoyltransferase, a pyridoxal-5′-phosphate (PLP)-dependent enzyme, by forming a thiazolidine (B150603) adduct with the PLP cofactor. scispace.com

Furthermore, D-penicillamine can modulate the activity of enzymes involved in oxidative stress. It directly scavenges reactive oxygen species like hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), thereby inhibiting neutrophil oxidant secretion. nih.gov However, it can also exhibit pro-oxidant behavior by reacting with metal ions to generate H₂O₂, which can lead to the inactivation of protective enzymes like catalase. biorxiv.org

Because this compound lacks a free thiol group, it cannot chelate metals or readily participate in the redox reactions that underpin many of D-penicillamine's enzymatic effects. biorxiv.orgnih.gov Its potential for enzyme inhibition would likely derive from different mechanisms, such as competitive binding or allosteric modulation driven by the steric and hydrophobic properties of the entire molecule, including the benzyl group.

| Enzyme/Enzyme System | Reported Effect of D-penicillamine (Direct Analog) | Underlying Mechanism | Potential Implication for this compound |

|---|---|---|---|

| Carboxypeptidase A (Zinc Metalloprotease) | Inhibition nih.gov | Acts as a "catalytic chelator," promoting the release of active-site zinc. nih.gov | Lacks the free thiol for chelation; inhibition unlikely via this mechanism. |

| Serine Palmitoyltransferase (PLP-dependent) | Inhibition scispace.com | Forms a thiazolidine adduct with the PLP cofactor. scispace.com | The protected thiol prevents thiazolidine formation; inhibition unlikely via this mechanism. |

| Neutrophil Oxidant Secretion (Myeloperoxidase) | Inhibition nih.gov | Scavenging of H₂O₂ and HOCl. nih.gov | Lacks the free thiol for scavenging; unlikely to inhibit via this mechanism. |

| Catalase | Inactivation biorxiv.org | Pro-oxidant generation of H₂O₂ in the presence of metal ions. biorxiv.org | Incapable of the redox cycling required for this effect. |

| Collagen Cross-linking Enzymes | Inhibition mdpi.comdrugbank.com | Interferes with the formation of cross-links between tropocollagen molecules. drugbank.com | Mechanism may not depend solely on the thiol group; potential for interaction remains unclear. |

Role in Disulfide Exchange Reactions

A primary biochemical reaction of D-penicillamine is thiol-disulfide exchange. biorxiv.org This reactivity is central to its therapeutic use in cystinuria, where it reacts with cystine to form a more soluble mixed disulfide (penicillamine-cysteine disulfide), which is readily excreted in the urine. drugbank.com This process effectively reduces the concentration of insoluble cystine, preventing kidney stone formation. drugbank.com

The thiol group (-SH) of D-penicillamine is essential for this function. In this compound, this thiol group is covalently bonded to a benzyl group, forming a thioether. This "protected" thiol is chemically unable to participate in thiol-disulfide exchange reactions. Therefore, this compound is inert in this context and would not be effective in applications that rely on breaking or forming disulfide bonds. Research into peptides containing both cysteine and penicillamine (B1679230) has shown that the steric hindrance from penicillamine's methyl groups already makes disulfide bonds involving it more stable and less prone to exchange; protecting the thiol group entirely with a benzyl group completely prevents this reactivity. researchgate.net

Cellular Uptake and Intracellular Fate Mechanisms at a Fundamental Level

The transport of amino acids and their derivatives across the cell membrane is typically mediated by specific transport proteins. researchgate.net D-penicillamine has been shown to be taken up by various cell types, including lymphocytes, macrophages, and articular chondrocytes. capes.gov.brnih.gov In macrophages, the uptake is a firm, concentration-dependent process, suggesting specific interactions with membrane components. capes.gov.br

The S-benzyl group significantly increases the lipophilicity and size of the D-penicillamine molecule. This structural change suggests that the cellular uptake mechanism for this compound may differ from its parent compound. Increased lipophilicity can enhance the ability of a molecule to passively diffuse across the cell membrane. rsc.org Alternatively, it may be recognized by different amino acid transporters that accommodate large, hydrophobic side chains. researchgate.net Studies on other alkylated amino acids have demonstrated that such modifications can lead to higher cellular uptake efficiency. rsc.orgresearchgate.net The primary mechanisms for cellular entry of such molecules are generally categorized as direct penetration of the membrane or various forms of endocytosis. nih.govnih.gov

Once inside the cell, the metabolic fate of this compound would diverge significantly from that of D-penicillamine. D-penicillamine is metabolized into disulfides and S-methyl-D-penicillamine. mdpi.com The stable thioether bond in this compound would resist conversion to disulfides, leading to a different set of potential metabolites and a distinct intracellular distribution.

| Feature | D-penicillamine | Hypothesized for this compound |

|---|---|---|

| Primary Uptake Mechanism | Mediated by transporters; uptake observed in lymphocytes and macrophages. capes.gov.brresearchgate.net | Potential for enhanced passive diffusion due to increased lipophilicity; possible uptake by transporters for bulky amino acids. rsc.orgresearchgate.net |

| Key Molecular Property for Uptake | Amino acid structure recognized by transporters. researchgate.net | Increased hydrophobicity and size from the benzyl group. rsc.org |

| Intracellular Fate | Metabolized into disulfides (e.g., penicillamine disulfide) and S-methyl-D-penicillamine. mdpi.com | Resistant to disulfide formation; metabolism would likely involve other pathways targeting the benzyl group or other parts of the molecule. |

| Cellular Accumulation | Firmly bound in macrophages, transient in lymphocytes. capes.gov.br | Unknown, but likely influenced by its lipophilicity, potentially leading to association with lipid membranes or hydrophobic protein pockets. |

Immunological Determinant Formation Research

Penicillin allergy is a classic example of drug-induced hypersensitivity, where degradation products of the antibiotic act as haptens. The major antigenic determinant is the benzylpenicilloyl (BPO) group, which forms when benzylpenicillin (penicillin G) covalently binds to lysine (B10760008) residues on host proteins. nih.gov The benzyl side chain of penicillin G is an integral part of this immunogenic structure. wikipedia.orgacs.org

This compound is a degradation product of benzylpenicillin. scispace.com Given that it contains a benzyl group, there is a theoretical possibility that it could be recognized by antibodies generated against the BPO determinant. However, this compound itself is not chemically reactive in the same way as the parent penicillin molecule. It lacks the strained β-lactam ring necessary for forming the stable amide bond with proteins that creates the BPO hapten. youtube.com

Research has shown that while both D-penicillamine and benzylpenicillin can generate antigenic determinants on immune cells, the process is enhanced by oxidative conditions. nih.gov However, for benzylpenicillin hypersensitivity, the primary immune response is directed against the complete BPO structure. While the S-benzyl group provides a structural motif reminiscent of the BPO determinant, the inability of this compound to form the necessary covalent bonds with proteins makes it highly unlikely to act as a significant hapten in initiating an immune response. It would more likely act as a weak inhibitor of antibody binding, if at all.

Advanced Analytical Methodologies Development

Chromatographic Techniques for S-Benzyl-D-penicillamine Analysis

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of D-penicillamine and its derivatives due to its versatility and efficiency. nih.govnih.gov Development of HPLC methods often involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common strategy for enhancing the detection of D-penicillamine, which lacks a strong chromophore, is pre-column derivatization. nih.gov This involves reacting the analyte with a labeling agent to form a product with high UV absorbance or fluorescence, thereby increasing the sensitivity of the assay. nih.govsemanticscholar.org One such derivatizing agent is N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group of penicillamine (B1679230). nih.govresearchgate.net The resulting derivative can be detected with high sensitivity. nih.gov A study detailing this method demonstrated good precision, with coefficients of variation for within-run and between-run precision being 2.27% and 2.23%, respectively, for a 500 nM standard. nih.govsemanticscholar.org

Another approach involves the spirocyclization of penicillamine stereoisomers with ninhydrin, followed by separation on an achiral C18 column. nih.gov This method allows for the quantification of enantiomeric impurities and has been shown to detect L-penicillamine in D-penicillamine samples at levels below 0.1%. nih.gov The use of a copper(II)-L-proline complex in the mobile phase acts as a chiral selector, enabling the resolution of the diastereomeric derivatives. nih.gov

The table below summarizes typical parameters for HPLC analysis of D-penicillamine derivatives.

| Parameter | Description | Reference |

| Column | C18 reversed-phase | researchgate.netnih.gov |

| Mobile Phase | Mixture of acid phosphate (B84403) buffer and methanol | researchgate.net |

| Derivatizing Agent | N-(1-pyrenyl)maleimide (NPM) or Ninhydrin | nih.govnih.gov |

| Detection | UV/Vis or Fluorescence | nih.gov |

| Application | Quantification in biological samples and quality control | nih.govnih.gov |

Capillary Zone Electrophoresis (CZE) offers a high-efficiency separation alternative to HPLC for the analysis of penicillamine. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. For the analysis of underivatized penicillamine and its disulfide impurity, a simple running buffer of 50 mM phosphate at a low pH of 2.5 can be used, with detection at 200 nm. nih.gov

To enhance sensitivity, derivatization can be employed. The use of 1,1-[ethenylidenebis(sulfonyl)]bis-benzene as a thiol-specific reagent has been shown to lower the limit of detection to 1.5 µM. nih.gov For enantiomeric separation, chiral selectors are added to the running buffer. Beta-cyclodextrin, in combination with (+)-camphor-10-sulfonic acid as a chiral ion-pairing reagent, has been successfully used to achieve baseline separation of D- and L-penicillamine enantiomers. nih.gov

Laser-induced fluorescence (LIF) detection can be coupled with CZE to achieve even higher sensitivity. nih.govdu.edu In one method, plasma samples are derivatized with 5-iodoacetamidofluorescein (5-IAF) prior to separation. nih.gov This allows for the baseline separation of total plasma D-penicillamine from other physiological thiols in about 7 minutes. nih.gov

The following table outlines key aspects of CZE methods for penicillamine analysis.

| Parameter | Description | Reference |

| Running Buffer | 50 mM phosphate (pH 2.5) for underivatized analysis | nih.gov |

| Chiral Selector | Beta-cyclodextrin with (+)-camphor-10-sulfonic acid | nih.gov |

| Derivatizing Agent | 1,1-[ethenylidenebis(sulfonyl)]bis-benzene or 5-iodoacetamidofluorescein (5-IAF) | nih.govnih.gov |

| Detection | UV (200 nm) or Laser-Induced Fluorescence (LIF) | nih.govnih.gov |

| Application | Impurity analysis, enantiomeric separation, and bioanalysis | nih.govnih.gov |

Chiral Ligand Exchange Chromatography (CLEC) is a highly effective technique for the direct enantioseparation of amino acids, including penicillamine derivatives. nih.govwindows.net This method utilizes a chiral stationary phase (CSP) that contains a chiral selector, such as a D-penicillamine-Cu(II) complex, adsorbed onto a reversed-phase packing material. nih.govwindows.net

The separation mechanism is based on the formation of transient, diastereomeric metal complexes between the chiral selector on the stationary phase and the enantiomers of the analyte in the mobile phase. windows.net The enantiomer that forms the more stable complex with the CSP is retained longer on the column, thus enabling separation. windows.net In most cases, the S-isomer has been observed to elute before the R-isomer. nih.gov

This technique allows for the direct resolution of enantiomers without the need for prior derivatization. windows.net The chromatographic conditions, such as the mobile phase composition, can be varied to optimize the separation, and retention times are typically controlled by the addition of small amounts of organic modifiers. nih.govwindows.net

Key features of CLEC for enantioseparation are presented below.

| Feature | Description | Reference |

| Principle | Formation of reversible diastereomeric metal complexes | windows.net |

| Chiral Selector | D-penicillamine-Cu(II) complex | nih.govwindows.net |

| Stationary Phase | Chiral selector adsorbed onto a reversed-phase packing | windows.net |

| Advantage | Direct enantioseparation without derivatization | windows.net |

| Elution Order | Typically, the S-isomer elutes before the R-isomer | nih.gov |

Spectrophotometric Methods for Quantification

Spectrophotometric methods are widely used for the quantification of penicillamine in pharmaceutical formulations due to their simplicity, low cost, and accessibility. pensoft.net

Direct UV-Vis spectrophotometry for the quantification of penicillamine can be challenging due to its weak UV absorption. Therefore, many methods rely on derivatization or complexation reactions that produce a colored product.

One such method involves the reaction of D-penicillamine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL) in an alkaline medium (pH 10.5). sciepub.com This reaction forms a deep brown-purple adduct with a maximum absorption at 468 nm. sciepub.com The method is linear over a concentration range of 1-15 µg/mL, with a limit of detection (LOD) of 0.11 µg/mL and a limit of quantification (LOQ) of 0.38 µg/mL. sciepub.com

Another approach is based on the reduction of a Cu(II)-bathocuproine complex by penicillamine to a yellow-orange colored Cu(I)-bathocuproine complex, which has a maximum absorbance at 483 nm. pensoft.netpensoft.net This kinetic spectrophotometric method has a linear calibration range of 3.0 × 10⁻⁶ to 6.0 × 10⁻⁴ mol L⁻¹ and a limit of detection of 9.0 × 10⁻⁷ mol L⁻¹. pensoft.netpensoft.net A similar kinetic method utilizes the reduction of a Cu(II)-neocuproine complex, with the resulting Cu(I)-neocuproine complex being measured at 458 nm. srce.hr

An indirect spectrophotometric method has also been developed where the hydrosulfuryl group of penicillamine reduces Fe(III) to Fe(II). atlantis-press.com The remaining Fe(III) is then complexed with tiron, and the decrease in the absorbance of the Fe(III)-tiron complex at 660 nm is proportional to the concentration of penicillamine. atlantis-press.com This method showed a good linear relationship in the range of 0.008000 to 0.04800 mg/mL. atlantis-press.com

The following table provides an overview of various UV-Vis spectrophotometric methods.

| Reagent/System | Principle | λmax (nm) | Linear Range | LOD | Reference |

| NBD-CL | Derivatization | 468 | 1-15 µg/mL | 0.11 µg/mL | sciepub.com |

| Cu(II)-Bathocuproine | Reduction of Cu(II) | 483 | 3.0x10⁻⁶–6.0x10⁻⁴ mol L⁻¹ | 9.0x10⁻⁷ mol L⁻¹ | pensoft.netpensoft.net |

| Cu(II)-Neocuproine | Reduction of Cu(II) | 458 | 6.0x10⁻⁷–6.0x10⁻⁵ mol L⁻¹ | 1.4x10⁻⁷ mol L⁻¹ | srce.hr |

| Fe(III)-Tiron | Indirect, reduction of Fe(III) | 660 | 0.008–0.048 mg/mL | Not Reported | atlantis-press.com |

Chemiluminescence-based assays offer high sensitivity for the determination of penicillamine. researchgate.net One method involves the enhancement of the chemiluminescence of penicillamine after derivatization with aldehydes using a tris(bipyridyl)ruthenium(II) peroxydisulfate (B1198043) system. srce.hr These methods are known for their low detection limits, making them suitable for trace analysis. While specific quantitative data for this compound using this technique is not detailed in the provided sources, the principle is applicable to thiol-containing compounds. srce.hr

Electrochemical and Voltammetric Techniques

The electrochemical behavior of this compound and its parent compound, D-penicillamine, has been the subject of various analytical investigations. These techniques offer sensitive and selective methods for the determination of these compounds in different matrices. Voltammetric methods, in particular, are powerful tools for studying the redox properties of molecules.

The electroanalysis of D-penicillamine has been successfully carried out using cyclic voltammetry at a boron-doped diamond (BDD) thin-film electrode. nih.gov In a 0.1 M phosphate buffer at pH 7, the BDD electrode demonstrated a well-resolved and irreversible oxidation voltammogram for D-penicillamine. nih.gov In contrast, a glassy carbon electrode provided only an ill-defined response, highlighting the superior performance of the BDD electrode for this analysis. nih.gov The peak potentials for D-penicillamine oxidation were observed to decrease with an increase in the pH of the analyte solution. nih.gov

Further studies have explored the electrooxidation of D-penicillamine in the presence of a homogeneous mediator, such as potassium iodide, at the surface of a glassy carbon electrode. umz.ac.ir Using cyclic voltammetry, it was found that in the presence of potassium iodide at an optimal pH of 5.00, the electrooxidation of D-penicillamine occurred at a potential approximately 220 mV less positive than in the absence of the mediator. umz.ac.ir This indicates a catalytic effect of the iodide on the oxidation of the penicillamine molecule.

Differential Pulse Polarography

In the context of D-penicillamine analysis, differential pulse voltammetry (DPV), a closely related technique, has been utilized. umz.ac.ir When studying the electrocatalytic oxidation of D-penicillamine in the presence of potassium iodide, DPV offered a lower detection limit compared to cyclic voltammetry. umz.ac.ir This enhanced sensitivity makes DPV a valuable tool for the quantitative determination of penicillamine derivatives in various samples.

Development of Modified Electrode Sensors

To enhance the sensitivity and selectivity of electrochemical measurements for D-penicillamine, various modified electrode sensors have been developed. These sensors often utilize nanomaterials and other modifiers to improve the electrochemical response.

One such sensor involves a carbon paste electrode modified with a multi-walled carbon nanotube-Co3O4 nanocomposite, benzoyl-ferrocene, and an ionic liquid. mdpi.com This modified electrode demonstrated a commendable electrochemical performance towards the detection of D-penicillamine using cyclic voltammetry and differential pulse voltammetry. mdpi.com

Another approach has been the development of a sensor based on the electropolymerization of diphenylamine (B1679370) on an electrochemically reduced graphene oxide (ERGO) modified glassy carbon electrode. mdpi.com This p-DPA@ERGO/GC electrode exhibited excellent electrochemical sensing ability for D-penicillamine, attributed to the presence of the –NH– functional moiety and its effective interaction with the –SH group of the analyte. mdpi.com The electrochemical behavior of D-penicillamine at this modified electrode was investigated using cyclic voltammetry in a 0.1 M phosphate buffer solution. mdpi.com

The table below summarizes the performance of different modified electrodes for the determination of D-penicillamine.

| Electrode Modifier | Analytical Technique | Linear Dynamic Range (μM) | Detection Limit (μM) |

| Boron-Doped Diamond Film | Voltammetry | 500 - 10000 | 25 |

| Potassium Iodide (mediator) | Differential Pulse Voltammetry | 9 - 120 | 3.5 |

| MWCNT-Co3O4/Benzoyl-ferrocene/IL | Differential Pulse Voltammetry | 0.05 - 100 | 0.015 |

| Polydiphenylamine@ERGO | Amperometry | 1.4 - 541 | 0.10 |

Nuclear Magnetic Resonance (NMR) for Metabolite Profiling in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of metabolites in biological samples. Its non-destructive nature and the minimal sample preparation required make it an ideal tool for metabolomics and metabolic profiling studies. nih.govnih.gov

High-resolution 1H-NMR spectroscopy has been successfully applied to detect the thiol drug penicillamine and its metabolites in human urine. nih.gov This technique allows for the rapid and simple analysis of urine samples with minimal pretreatment. nih.gov In a study involving the oral administration of D-penicillamine, 1H-NMR spectroscopy enabled the identification of the parent drug and its key metabolites: penicillamine disulphide and penicillamine-cysteine disulphide. nih.gov

The 1H-NMR spectrum of this compound has also been characterized. In a deuterated solvent (DMSO-d6), the following chemical shifts (δ) were reported for a synthesized N-formyl-S-benzyl[4,4'-2H6]-D,L-penicillamine: 3.28 ppm (s, 1H, α-CH), 3.79 ppm (s, 2H, C6H5CH2), 7.2-7.42 ppm (m, 6H, C6H5- and CHO merged), and 7.52 ppm (bs, 1H, NH). umich.edu This information is crucial for the specific identification of the parent compound in complex biological matrices during metabolite profiling studies.

The typical workflow for NMR-based metabolomics involves several key steps: sample preparation, spectral acquisition, spectral processing, and data interpretation. core.ac.uk For the analysis of urine, samples are often centrifuged and mixed with a buffer containing a known concentration of an internal standard, such as 3-(trimethylsilyl)-propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing and quantification. uni-greifswald.de

The identification of metabolites from NMR spectra is achieved by comparing the chemical shifts and coupling constants of the observed signals with those of authentic compounds, often aided by spectral databases. nih.gov The quantitative nature of NMR allows for the determination of the concentration of metabolites, providing valuable insights into the metabolic pathways and the effects of xenobiotics like this compound. core.ac.uk

The table below lists the identified metabolites of penicillamine in human urine and the parent compound this compound with their respective 1H-NMR chemical shifts.

| Compound | Sample Matrix | Key 1H-NMR Signals (δ, ppm) |

| Penicillamine | Human Urine | Not specified |

| Penicillamine Disulphide | Human Urine | Not specified |

| Penicillamine-Cysteine Disulphide | Human Urine | Not specified |

| N-formyl-S-benzyl[4,4'-2H6]-D,L-penicillamine | DMSO-d6 | 3.28 (α-CH), 3.79 (benzyl CH2), 7.2-7.42 (aromatic and formyl CH), 7.52 (NH) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for S-Benzyl-D-penicillamine

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with a favorable balance of accuracy and computational cost.